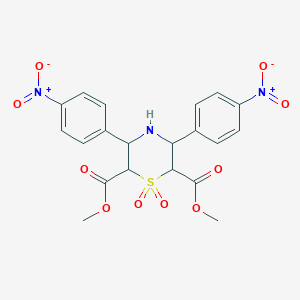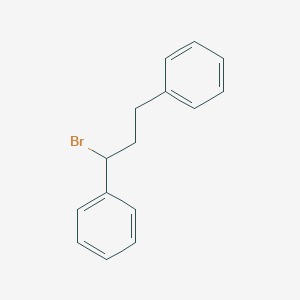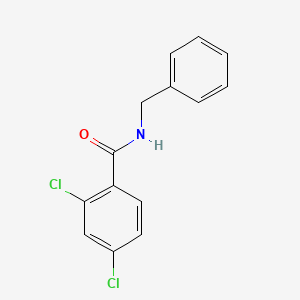
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiomorpholine ring, which is a sulfur-containing heterocycle, and two nitrophenyl groups, which contribute to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of dimethyl 2,6-dibromo-3,5-dicarboxylate with 4-nitroaniline in the presence of a base, followed by cyclization with sulfur-containing reagents to form the thiomorpholine ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiomorpholine derivatives.
科学研究应用
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide involves its interaction with biological molecules. The nitrophenyl groups can interact with proteins and enzymes, potentially inhibiting their function. The thiomorpholine ring may also play a role in binding to specific molecular targets, affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
Dimethyl 3,5-bis(4-aminophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide: Similar structure but with amino groups instead of nitro groups.
Dimethyl 3,5-bis(4-chlorophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide: Contains chlorophenyl groups instead of nitrophenyl groups.
Uniqueness
Dimethyl 3,5-bis(4-nitrophenyl)-2,6-thiomorpholinedicarboxylate 1,1-dioxide is unique due to the presence of nitrophenyl groups, which contribute to its reactivity and potential biological activity. The combination of the thiomorpholine ring and nitrophenyl groups makes it a valuable compound for various scientific applications.
属性
分子式 |
C20H19N3O10S |
|---|---|
分子量 |
493.4 g/mol |
IUPAC 名称 |
dimethyl 3,5-bis(4-nitrophenyl)-1,1-dioxo-1,4-thiazinane-2,6-dicarboxylate |
InChI |
InChI=1S/C20H19N3O10S/c1-32-19(24)17-15(11-3-7-13(8-4-11)22(26)27)21-16(18(20(25)33-2)34(17,30)31)12-5-9-14(10-6-12)23(28)29/h3-10,15-18,21H,1-2H3 |
InChI 键 |
XFDBQRPYNNBGRW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(NC(C(S1(=O)=O)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964742.png)

![2-amino-4-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11964757.png)


![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11964764.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11964766.png)
![4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol](/img/structure/B11964772.png)


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964786.png)
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11964814.png)
